Ethyl 1-(4-acetyl-2-nitrophenyl)piperidine-4-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 1-(4-acetyl-2-nitrophenyl)piperidine-4-carboxylate involves several steps. The synthetic route typically starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by acetylation to introduce the acetyl group. The final step involves the esterification of the piperidine carboxylate . Industrial production methods may vary, but they generally follow similar steps with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 1-(4-acetyl-2-nitrophenyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 1-(4-acetyl-2-nitrophenyl)piperidine-4-carboxylate is widely used in scientific research, particularly in the field of proteomics. It is used to study protein interactions and modifications. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is used in research to understand the mechanisms of various biological processes .
Mechanism of Action
The mechanism of action of Ethyl 1-(4-acetyl-2-nitrophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with proteins and other biomolecules. These interactions can affect various cellular pathways and processes .
Comparison with Similar Compounds
Ethyl 1-(4-acetyl-2-nitrophenyl)piperidine-4-carboxylate can be compared with similar compounds such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is also used in proteomics research and has similar functional groups.
4-nitrophenyl acetate: This compound shares the nitro and acetyl groups but differs in its overall structure and applications. The uniqueness of this compound lies in its specific combination of functional groups and its applications in proteomics research.
Properties
IUPAC Name |
ethyl 1-(4-acetyl-2-nitrophenyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-3-23-16(20)12-6-8-17(9-7-12)14-5-4-13(11(2)19)10-15(14)18(21)22/h4-5,10,12H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNSKCHQWTVZMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)C(=O)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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